![molecular formula C8H6BrN3O2 B572355 methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 1257852-22-4](/img/structure/B572355.png)
methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This reaction yields the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Compound 1). Subsequently, Compound 1 reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers (Compounds 2–8). The alkylation reaction of Compound 1 results in two regioisomers, N3 and N4. Notably, when ethyl bromoactate is used, the reaction produces three regioisomers: N1, N3, and N4 .
Scientific Research Applications
Nitration and Halogenation Reactions
Nitration of derivatives related to "methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate" leads to the formation of nitro- and dinitro- compounds, which are crucial for further chemical transformations. This process involves the introduction of nitro groups into the molecular structure, enabling the synthesis of variously substituted imidazo[4,5-b]pyridines. Similarly, halogenation reactions, particularly chlorination and bromination, of imidazo[4,5-b]pyridin-2-one derivatives result in the formation of dichloro(dibromo)-derivatives. These reactions are foundational in the creation of compounds with potential applications in material science and pharmaceuticals (Smolyar et al., 2007) (Yutilov et al., 2005).
Synthesis of Nitrogen-Heterocycles
The compound serves as a key intermediate in the synthesis of azolopyridines and imidazo[4,5-b]pyridine derivatives, showcasing its versatility in producing nitrogen-containing heterocycles. These heterocycles are important due to their wide range of applications in drug discovery, agrochemicals, and dyes. The systematic approaches to synthesize these heterocycles involve reactions with amines, aldehydes, and other reagents, demonstrating the compound's utility in constructing complex molecules with biological and chemical significance (Potikha et al., 2012) (Imafuku et al., 2003).
Molecular Structure and Vibrational Spectra Analysis
The molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine and its derivatives, including methyl-substituted ones, have been analyzed using density functional theory (DFT). These studies provide insight into the electronic properties, stability, and reactivity of these compounds, crucial for designing materials with desired physical and chemical properties. The presence of a methyl group influences the proton position and hydrogen bonding, impacting the compound's chemical behavior and interaction with other molecules (Lorenc et al., 2008).
Corrosion Inhibition
Derivatives of "methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate" have shown promising results as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiency, highlighting their potential for applications in protecting industrial materials against corrosion. The exploration of these derivatives provides a sustainable approach to corrosion management, contributing to the longevity and durability of metal-based structures (Saady et al., 2021) (Bouyad et al., 2017).
Mechanism of Action
Target of Action
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a novel imidazo[4,5-b]pyridine derivative . Imidazo[4,5-b]pyridines are considered promising purine bioisosteres for potential medical applications Similar compounds have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is synthesized through a series of reactions, including michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds . The resulting pyridine carboxylate undergoes transformations to obtain a series of building blocks, i.e., carboxylic acids, amides, and amines .
Biochemical Pathways
Similar compounds have been known to activate the nf-kappab pathway through the process of phosphorylation .
Pharmacokinetics
The design and synthesis of bioisosteres, such as this compound, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Similar compounds have been used in the treatment of migraines and cancer, and for the treatment of proteus syndrome .
Action Environment
The synthesis of this compound involves a series of reactions that are carried out under specific conditions, such as room temperature
properties
IUPAC Name |
methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFRYYLVBAYEHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745293 |
Source
|
Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257852-22-4 |
Source
|
Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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